N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives have been studied extensively. For instance, the reaction of N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides with 1-(2-chloro ethyl) piperidine hydrochloride yields a series of novel compounds .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) explored the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited promising properties for photodynamic therapy, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in cancer treatment. This research underscores the relevance of sulfonamide derivatives in developing therapeutic agents for photodynamic therapy, a minimally invasive treatment option for cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Activity
González-Álvarez et al. (2013) synthesized mixed-ligand copper(II)-sulfonamide complexes and evaluated their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These complexes demonstrated significant potential in binding with calf thymus DNA, leading to efficient DNA cleavage and exhibiting antiproliferative activity against human tumor cells, including colon adenocarcinoma and leukemia cell lines. The study highlights the importance of the sulfonamide derivative in influencing the interaction with DNA and the compound's efficacy in cancer treatment (González-Álvarez et al., 2013).
Antimicrobial and Antitumor Agents
Tsai et al. (2016) conducted a study on the synthesis and evaluation of aminothiazole-paeonol derivatives as potential anticancer agents. Among the synthesized compounds, those featuring the benzenesulfonamide group showed high anticancer potential against various cancer cell lines, including human gastric and colorectal adenocarcinomas. This work demonstrates the utility of sulfonamide derivatives in developing new anticancer agents with promising inhibitory activities against multiple cancer cell lines (Tsai et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound acts by inhibiting the COX enzymes . This inhibition suppresses the biosynthesis of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators like prostaglandins and thromboxanes . This results in a reduction of inflammation and pain.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well-absorbed in the body .
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, reducing inflammation and pain . Compounds with similar structures have shown significant anti-inflammatory activity .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-9-3-5-10(6-4-9)23(19,20)18-15-17-13-12(21-2)8-7-11(16)14(13)22-15/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWWRHLDNSFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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